
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide
Overview
Description
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide, also known as ABBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABBA is a hydrazone derivative that has been synthesized using a simple and efficient method.
Scientific Research Applications
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is in the field of medicinal chemistry. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been found to possess significant anticancer activity against various cancer cell lines. The compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has also been studied for its potential applications in the field of material science. The compound has been found to possess excellent thermal stability and can be used as a potential flame retardant in various polymers. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has also been studied for its potential applications in the field of environmental science. The compound has been found to possess excellent adsorption properties and can be used as a potential adsorbent for the removal of heavy metals from wastewater.
Mechanism of Action
The mechanism of action of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been found to inhibit the activity of various enzymes that are involved in cell cycle progression and DNA replication. The compound also induces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Biochemical and Physiological Effects
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has been found to possess various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has also been found to inhibit the activity of various enzymes that are involved in cell cycle progression and DNA replication. The compound has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Advantages and Limitations for Lab Experiments
2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide has several advantages and limitations for lab experiments. One of the major advantages of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is its high yield and excellent purity. The compound can be synthesized using a simple and efficient method, and the resulting product is of high quality. 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide also possesses excellent thermal stability, which makes it suitable for various applications in material science.
One of the major limitations of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is its limited solubility in water and other common solvents. This can make it difficult to study the compound's properties in aqueous solutions. Another limitation of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide is its potential toxicity, which can limit its applications in certain fields of scientific research.
Future Directions
There are several future directions for the study of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide. One of the major future directions is the development of new synthetic methods for 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide that can improve its solubility and reduce its toxicity. Another future direction is the study of the compound's potential applications in other fields of scientific research, such as environmental science and material science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-azocanyl)-N'-(2-bromobenzylidene)acetohydrazide and its potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c17-15-9-5-4-8-14(15)12-18-19-16(21)13-20-10-6-2-1-3-7-11-20/h4-5,8-9,12H,1-3,6-7,10-11,13H2,(H,19,21)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDJRDJGYNBBMP-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)

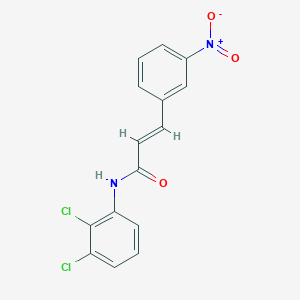
![2-(4-thiomorpholinyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836919.png)
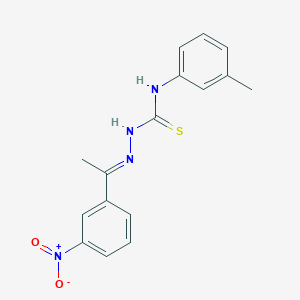
![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)
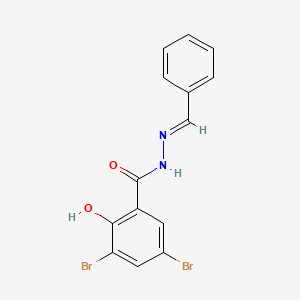
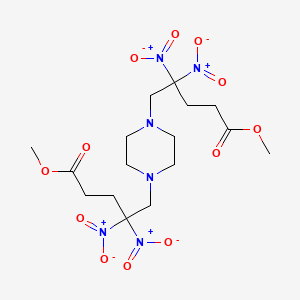
![5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B3836944.png)
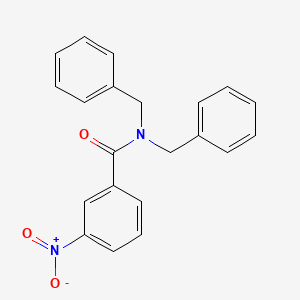
![2-(1-azocanyl)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836952.png)

![1-(4-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3836961.png)